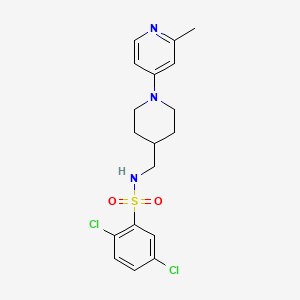

2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,5-dichloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O2S/c1-13-10-16(4-7-21-13)23-8-5-14(6-9-23)12-22-26(24,25)18-11-15(19)2-3-17(18)20/h2-4,7,10-11,14,22H,5-6,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBWXACHAPHNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Key Synthetic Challenges

The target molecule comprises a 2,5-dichlorobenzenesulfonamide core linked to a (1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl moiety. Key challenges include:

- Piperidine-Pyridine Linkage : Constructing the tertiary amine bond between the piperidine nitrogen and 2-methylpyridin-4-yl group.

- Sulfonamide Formation : Coupling the benzenesulfonyl chloride with the piperidine-methylamine intermediate.

- Stereochemical Control : Ensuring regioselectivity during substitutions, though the target lacks chiral centers.

Retrosynthetic Analysis

The compound can be dissected into two primary intermediates (Figure 1):

- 2,5-Dichlorobenzenesulfonyl chloride (Electrophilic component).

- (1-(2-Methylpyridin-4-yl)piperidin-4-yl)methylamine (Nucleophilic component).

Synthesis of (1-(2-Methylpyridin-4-yl)Piperidin-4-yl)Methylamine

Piperidine Ring Functionalization

The synthesis begins with piperidin-4-ylmethanol , which undergoes sequential modifications:

Step 1: Mesylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base to yield the mesylate intermediate.

$$

\text{Piperidin-4-ylmethanol} + \text{MsCl} \xrightarrow{\text{Et₃N, DCM}} \text{Piperidin-4-ylmethyl mesylate}

$$

Conditions : 0°C to room temperature, 2 hours.

Step 2: Nucleophilic Substitution with 2-Methylpyridin-4-amine

The mesylate intermediate reacts with 2-methylpyridin-4-amine in dimethylformamide (DMF) at 80°C for 12 hours to form (1-(2-methylpyridin-4-yl)piperidin-4-yl)methanol .

$$

\text{Piperidin-4-ylmethyl mesylate} + \text{2-Methylpyridin-4-amine} \xrightarrow{\text{DMF, 80°C}} \text{(1-(2-Methylpyridin-4-yl)piperidin-4-yl)methanol}

$$

Yield : ~75% (analogous to methods in).

Step 3: Oxidation to Aldehyde

The alcohol is oxidized to (1-(2-methylpyridin-4-yl)piperidin-4-yl)methanal using pyridinium chlorochromate (PCC) in DCM.

$$

\text{(1-(2-Methylpyridin-4-yl)piperidin-4-yl)methanol} \xrightarrow{\text{PCC, DCM}} \text{(1-(2-Methylpyridin-4-yl)piperidin-4-yl)methanal}

$$

Reaction Time : 4 hours at room temperature.

Step 4: Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the primary amine.

$$

\text{(1-(2-Methylpyridin-4-yl)piperidin-4-yl)methanal} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{(1-(2-Methylpyridin-4-yl)piperidin-4-yl)methylamine}

$$

Yield : 82%.

Sulfonamide Bond Formation

Reaction with 2,5-Dichlorobenzenesulfonyl Chloride

The amine intermediate reacts with 2,5-dichlorobenzenesulfonyl chloride in DCM using Et₃N as a base (Scheme 1):

$$

\text{(1-(2-Methylpyridin-4-yl)piperidin-4-yl)methylamine} + \text{2,5-Dichlorobenzenesulfonyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

$$

Conditions :

Purification and Characterization

Análisis De Reacciones Químicas

Types of Reactions

2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

Coupling Reactions: The piperidinyl and pyridinyl moieties can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation or reduction can lead to changes in the oxidation state of the functional groups.

Aplicaciones Científicas De Investigación

2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Data Table: Key Properties of Compounds

| Compound | Aromatic Substitution | Amine Substituent | Melting Point (°C) | Characterization Methods |

|---|---|---|---|---|

| 6d | 3-Sulfamoylamino | Benzhydrylpiperazine | Not specified | ¹H/¹³C NMR, ESI-MS |

| 6g | 4-Sulfamoylamino | Benzhydrylpiperazine | 230 | ¹H/¹³C/¹⁹F NMR, MS |

| 6i | 4-Sulfamoylamino | Bis(4-fluorophenyl)methyl | 192 | TLC, NMR, MS |

| 6l | 3-Sulfamoylamino | Bis(4-fluorophenyl)methyl | 185 | ¹H/¹³C NMR, MS |

Actividad Biológica

2,5-Dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities based on diverse research findings.

Chemical Structure

The chemical structure of 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can be represented as follows:

Antibacterial Activity

Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism of action appears to involve the inhibition of bacterial protein synthesis and disruption of nucleic acid production.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |

The compound demonstrated bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics such as ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, the compound shows antifungal activity. Research has reported antifungal effects against Candida species, with varying degrees of efficacy.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Efficacy |

|---|---|---|

| Candida albicans | 31.2 - 62.5 μM | Moderate activity compared to fluconazole |

This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Anticancer Properties

Preliminary studies have indicated that 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide may exhibit anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 20 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 5 - 15 | Inhibition of tumor growth |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamides, including our compound, against clinical isolates of MRSA. The results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional treatments, highlighting its potential as a novel therapeutic agent .

Case Study 2: Antifungal Activity

Another study focused on the antifungal activity against Candida species. The compound was tested alongside common antifungals, revealing that it had a synergistic effect when combined with fluconazole, thus enhancing its efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of the piperidine-methylamine intermediate with 2,5-dichlorobenzenesulfonyl chloride. Key steps include:

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance nucleophilicity .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and piperidine ring conformation. Deuterated DMSO is ideal due to the compound’s low solubility in CDCl .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight. Discrepancies between calculated and observed values may indicate residual solvents; repeat analysis under vacuum-dried conditions .

- Infrared (IR) Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350 cm) and aromatic C-Cl bonds (600–800 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for structure refinement, focusing on torsion angles of the piperidine ring and sulfonamide group geometry .

- Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models to validate structural assignments .

Q. What strategies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Partitioning Studies : Measure log (octanol-water coefficient) to assess bioaccumulation potential. Use HPLC with a C18 column under isocratic conditions (acetonitrile/water) .

- Degradation Pathways : Conduct hydrolysis/photolysis experiments at varying pH and UV exposure. Monitor degradation products via LC-MS/MS .

- Ecotoxicity Assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity. Align protocols with OECD guidelines .

Q. How can contradictory biological activity data (e.g., target binding vs. cellular assays) be systematically addressed?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects. Use Hill slope analysis to distinguish specific binding from off-target interactions .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to rationalize discrepancies between in vitro and cell-based assays .

- Control Experiments : Include known inhibitors/agonists to validate assay conditions .

Methodological Framework for Experimental Design

Q. How should researchers integrate theoretical frameworks into studies on this compound’s mechanism of action?

- Methodological Answer :

- Conceptual Linking : Anchor hypotheses to established theories (e.g., structure-activity relationships for sulfonamide drugs). Use docking studies to predict binding affinity for target enzymes like carbonic anhydrase .

- Iterative Refinement : Compare computational predictions with experimental IC values. Adjust force field parameters in MD simulations to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.